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Get Quote

Executive Summary
In modern drug discovery and materials science, halogenated cinnamic acid derivatives serve

as highly versatile building blocks. 4-Bromo-2-methylcinnamic acid (CAS: 91445-82-8) is a

prime example of a bifunctional scaffold, offering both a Michael acceptor moiety for targeted

covalent binding and a halogenated aromatic ring for orthogonal cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic

properties, providing a deep dive into the cheminformatic rationale, thermodynamic drivers of

its synthesis, and field-proven protocols for its generation. This document is designed to equip

researchers with self-validating methodologies to ensure high-fidelity synthesis and analytical

verification.

Structural and Cheminformatic Profiling
The utility of 4-bromo-2-methylcinnamic acid is best understood through its structural

encoding. The isomeric SMILES string—O=C(O)/C=C/C1=CC=C(Br)C=C1C—provides a

precise map of its stereochemical and regiochemical properties [1].
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O=C(O): Represents the terminal carboxylic acid, conferring a pKa of approximately 4.2–4.5,

making it suitable for salt formation or esterification.

/C=C/: The directional slashes dictate the (E)-stereochemistry (trans-isomer). This

configuration is thermodynamically favored as it minimizes

allylic strain between the aromatic ring and the carboxylic acid.

C1=CC=C(Br)C=C1C: Maps the substituted benzene ring. The alkene is anchored at C1.

The bromine atom resides at C4 (para to the alkene), while the methyl group is located at C6

(equivalent to the ortho C2 position).

Quantitative Physicochemical Data
The following table summarizes the core parameters required for formulation and reaction

stoichiometry.

Parameter Specification / Value

Chemical Name 4-Bromo-2-methylcinnamic acid

Synonym 3-(4-Bromo-2-methylphenyl)acrylic acid

CAS Registry Number 91445-82-8

Molecular Formula C10H9BrO2

Molecular Weight 241.08 g/mol

Isomeric SMILES O=C(O)/C=C/C1=CC=C(Br)C=C1C

Canonical SMILES CC1=CC(=CC=C1C=CC(=O)O)Br

Stereochemistry (E)-isomer

Synthetic Methodologies & Reaction Causality
To synthesize 4-bromo-2-methylcinnamic acid, chemists typically rely on one of two primary

pathways: transition-metal catalysis or organocatalytic condensation. The choice of pathway

depends on the availability of starting materials and the required purity profile.
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Protocol A: Regioselective Heck Cross-Coupling
Causality & Rationale: This approach utilizes 1-iodo-4-bromo-2-methylbenzene and acrylic

acid. The critical mechanistic driver here is chemoselectivity. The C–I bond has a significantly

lower bond dissociation energy (~240 kJ/mol) compared to the C–Br bond (~336 kJ/mol). This

allows Palladium(0) to selectively undergo oxidative addition at the C1 position, leaving the C4

bromine intact for downstream functionalization.

Step-by-Step Methodology:

Preparation: In an oven-dried Schlenk flask, dissolve 1-iodo-4-bromo-2-methylbenzene (1.0

eq) and acrylic acid (1.2 eq) in anhydrous DMF. Degas the solution via three freeze-pump-

thaw cycles to prevent oxidation of the catalyst.

Catalyst Loading: Add Palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and

triethylamine (2.0 eq). The bulky phosphine ligand promotes rapid reductive elimination.

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the

UV-active starting material (

~0.8) and emergence of a polar product spot (

~0.2) indicates conversion.

Isolation: Quench with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol to

yield the pure (E)-isomer.

Protocol B: Knoevenagel-Doebner Condensation
Causality & Rationale: This route reacts 4-bromo-2-methylbenzaldehyde with malonic acid.

Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with

the aldehyde. Pyridine serves as both the solvent and a base. The subsequent decarboxylation

is driven by entropy (release of

gas) and thermodynamic control, exclusively yielding the (E)-alkene.

Step-by-Step Methodology:
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Preparation: Dissolve 4-bromo-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in

pyridine (0.5 M).

Catalysis: Add piperidine (0.1 eq) dropwise at room temperature.

Reaction: Affix a reflux condenser and heat the mixture to 110°C for 8 hours.

Self-Validation Checkpoint: The cessation of

gas evolution serves as a macroscopic kinetic indicator of reaction completion.

Isolation: Cool to 0°C and acidify dropwise with concentrated HCl until pH 2 is reached.

Collect the resulting white precipitate via vacuum filtration and wash with cold water.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7844546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Iodo-4-bromo-2-methylbenzene
+ Acrylic Acid

Pd(OAc)2, P(o-tolyl)3
Et3N, DMF, 90°C

(E)-4-Bromo-2-methylcinnamic acid
Target Compound

 Regioselective insertion
at C-I bond

4-Bromo-2-methylbenzaldehyde
+ Malonic Acid

Piperidine (cat.)
Pyridine, 110°C

Decarboxylation (-CO2)

 Iminium intermediate

 Thermodynamic control

Click to download full resolution via product page

Fig 1: Parallel synthetic workflows for 4-bromo-2-methylcinnamic acid.
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Mechanistic Applications in Drug Development
In rational drug design, 4-bromo-2-methylcinnamic acid is not merely a structural spacer; it is

a meticulously mapped pharmacophore. Each substituent plays a distinct mechanistic role [2].

The 4-Bromo Group: Acts as a lipophilic vector, increasing the overall LogP of the molecule

to enhance cellular membrane permeability. Synthetically, it serves as an orthogonal anchor

for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) to build

extended biaryl systems.

The 2-Methyl Group: Provides critical steric shielding. By introducing bulk near the alkene

linkage, it restricts the free rotation of the aromatic ring. This "conformational locking"

minimizes the entropic penalty upon target binding, often increasing receptor affinity.

The Acrylic Acid Moiety: Functions as a reversible or irreversible Michael acceptor. In

Targeted Covalent Inhibitors (TCIs), the electrophilic

-carbon can be attacked by nucleophilic cysteine residues in target kinase active sites.
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Scaffold 4-Bromo-2-methylcinnamic acid
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Fig 2: Pharmacophoric contributions of substituents on the core scaffold.

Analytical Validation and Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be

performed. A self-validating protocol relies on orthogonal analytical techniques:

H Nuclear Magnetic Resonance (NMR): Dissolve the product in DMSO-

. The defining feature of the (E)-isomer is the coupling constant (
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) of the vinylic protons. Look for two doublets between 6.5 ppm and 7.8 ppm. A coupling
constant of

= 15.5 – 16.0 Hz unequivocally confirms the trans geometry. A smaller

value (~10 Hz) would indicate a cis impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample in negative

Electrospray Ionization (ESI-) mode. The spectrum must display a distinct isotopic doublet at

m/z 239 and 241 in a 1:1 ratio for the

ion. This specific isotopic signature validates the retention of the intact bromo-substituent on
the aromatic ring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7844546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

